The compound YG1702 is classified as an ALDH18A1 inhibitor. It is synthesized through high-throughput screening methods and molecular docking techniques aimed at identifying specific inhibitors for the ALDH18A1 enzyme. The compound's efficacy has been validated through in vitro experiments, demonstrating its potential as a targeted therapy for specific cancers, particularly neuroblastoma where MYCN is frequently amplified .
The synthesis of YG1702 involves several steps that typically include:
The synthesis process aims to produce a compound with high specificity and low toxicity to normal cells, which has been demonstrated in various studies .
The molecular structure of YG1702 is characterized by its specific functional groups that enhance its binding affinity to ALDH18A1. The compound's chemical formula is represented as with a CAS number of 724737-08-0.
Key structural features include:
Detailed structural data can be obtained from crystallographic studies or computational models that illustrate the binding interactions with ALDH18A1 .
YG1702 primarily functions through competitive inhibition of ALDH18A1, affecting its enzymatic activity. The chemical reactions involving YG1702 include:
Experimental data indicate that YG1702 effectively reduces the enzymatic activity of ALDH18A1 in both cell lines and animal models .
The mechanism by which YG1702 exerts its effects involves:
YG1702 possesses several notable physical and chemical properties:
These properties contribute to its functionality as an inhibitor and its potential application in clinical settings .
YG1702 has significant applications in cancer research and treatment:
CAS No.: 32694-82-9
CAS No.: 25134-45-6
CAS No.:
CAS No.: 28345-81-5
CAS No.: 2375662-42-1
CAS No.: 610764-96-0